molecular formula C13H8BrNO4 B4033272 2-nitrophenyl 2-bromobenzoate

2-nitrophenyl 2-bromobenzoate

Cat. No.: B4033272
M. Wt: 322.11 g/mol
InChI Key: WWZRCFHGINUHLI-UHFFFAOYSA-N
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Description

2-Nitrophenyl 2-bromobenzoate is an organic compound with the molecular formula C13H8BrNO4 It is a derivative of benzoic acid and is characterized by the presence of both nitro and bromo functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-nitrophenyl 2-bromobenzoate typically involves the esterification of 2-bromobenzoic acid with 2-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a base like pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Nitrophenyl 2-bromobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) under acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl benzoates.

    Reduction: Formation of 2-aminophenyl 2-bromobenzoate.

    Oxidation: Formation of various oxidized products depending on the reaction conditions.

Scientific Research Applications

2-Nitrophenyl 2-bromobenzoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to undergo various chemical transformations.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-nitrophenyl 2-bromobenzoate involves its reactivity towards nucleophiles and reducing agents. The nitro group can participate in electron-withdrawing interactions, making the compound more susceptible to nucleophilic attack. The bromine atom can be displaced by nucleophiles, leading to the formation of new chemical bonds and the generation of various derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Nitrophenyl 2-chlorobenzoate: Similar structure but with a chlorine atom instead of bromine.

    2-Nitrophenyl 2-iodobenzoate: Contains an iodine atom instead of bromine.

    2-Nitrophenyl benzoate: Lacks the halogen substituent.

Uniqueness

2-Nitrophenyl 2-bromobenzoate is unique due to the presence of both nitro and bromo groups, which confer distinct reactivity patterns. The bromine atom is more reactive towards nucleophilic substitution compared to chlorine, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(2-nitrophenyl) 2-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrNO4/c14-10-6-2-1-5-9(10)13(16)19-12-8-4-3-7-11(12)15(17)18/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZRCFHGINUHLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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